molecular formula C16H26N6O4 B14398259 4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] CAS No. 88190-84-5

4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]

Cat. No.: B14398259
CAS No.: 88190-84-5
M. Wt: 366.42 g/mol
InChI Key: QEAKAZYYFPTAHH-UHFFFAOYSA-N
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Description

4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] is a complex organic compound known for its unique structure and properties This compound belongs to the class of azo compounds, characterized by the presence of a diazenediyl group (-N=N-) linking two identical subunits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] typically involves the reaction of 4-cyano-N-(2-hydroxyethyl)pentanamide with a diazotizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The diazotizing agent, often sodium nitrite, reacts with the amide to form the diazenediyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazenediyl linkage, leading to the formation of amines.

    Substitution: The cyano and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through the formation of reactive radicals upon decomposition. The diazenediyl group (-N=N-) undergoes homolytic cleavage to produce nitrogen gas and two reactive radicals. These radicals can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] is unique due to its specific combination of cyano and hydroxyethyl groups, which enhance its reactivity and versatility in various applications. Its ability to form stable radicals makes it particularly valuable in polymer chemistry and other fields requiring controlled radical reactions.

Properties

CAS No.

88190-84-5

Molecular Formula

C16H26N6O4

Molecular Weight

366.42 g/mol

IUPAC Name

4-cyano-4-[[2-cyano-5-(2-hydroxyethylamino)-5-oxopentan-2-yl]diazenyl]-N-(2-hydroxyethyl)pentanamide

InChI

InChI=1S/C16H26N6O4/c1-15(11-17,5-3-13(25)19-7-9-23)21-22-16(2,12-18)6-4-14(26)20-8-10-24/h23-24H,3-10H2,1-2H3,(H,19,25)(H,20,26)

InChI Key

QEAKAZYYFPTAHH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)NCCO)(C#N)N=NC(C)(CCC(=O)NCCO)C#N

Origin of Product

United States

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